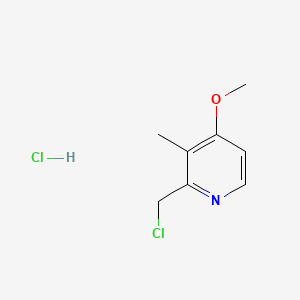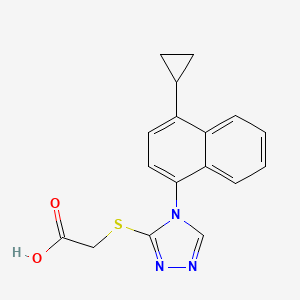
Lesinurad Impurity B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lesinurad Impurity B is a chemical compound associated with the synthesis and degradation of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad functions by inhibiting urate transporter 1 and organic anion transporter 4, which are involved in the reabsorption of uric acid in the kidneys .
準備方法
The synthesis of Lesinurad Impurity B involves several steps, starting from 4-bromo-1-aminonaphthalene. The process includes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate undergoes further reactions to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan, which is then converted to 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. The final compound, Lesinurad, is obtained through bromination and hydrolysis .
化学反応の分析
Lesinurad Impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions include various intermediates and by-products that are further processed to yield the final compound .
科学的研究の応用
Lesinurad Impurity B has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Lesinurad.
Biology: Studied for its effects on urate transporters and its potential role in modulating uric acid levels.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Lesinurad.
Industry: Utilized in the development and optimization of synthetic routes for the large-scale production of Lesinurad
作用機序
Lesinurad Impurity B, like Lesinurad, inhibits urate transporter 1 and organic anion transporter 4. These transporters are responsible for the reabsorption of uric acid in the kidneys. By inhibiting these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering blood levels of uric acid. This mechanism is crucial for the treatment of hyperuricemia associated with gout .
類似化合物との比較
Lesinurad Impurity B can be compared with other urate transporter inhibitors such as:
Probenecid: Unlike Lesinurad, Probenecid inhibits organic anion transporter 1 and organic anion transporter 3, in addition to urate transporter 1.
Benzbromarone: This compound has a higher risk of mitochondrial toxicity and peroxisome proliferator-activated receptor gamma induction compared to Lesinurad.
This compound is unique in its specific inhibition of urate transporter 1 and organic anion transporter 4, making it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGPEVPDVPLDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533519-93-5 |
Source


|
| Record name | 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
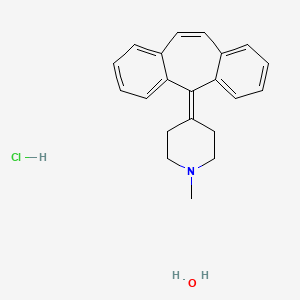
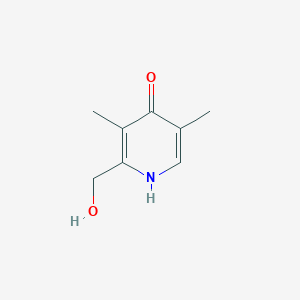
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
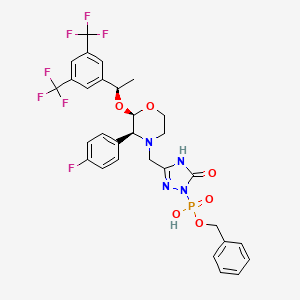
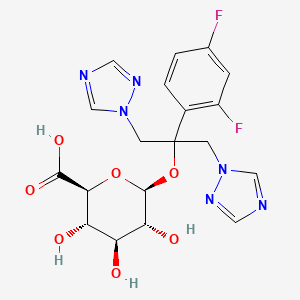
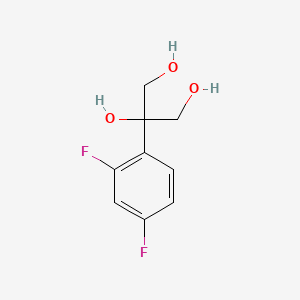
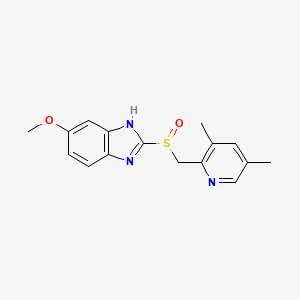
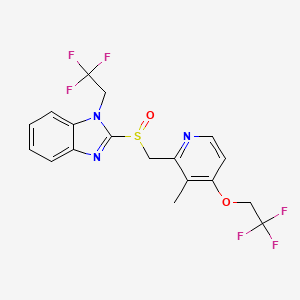
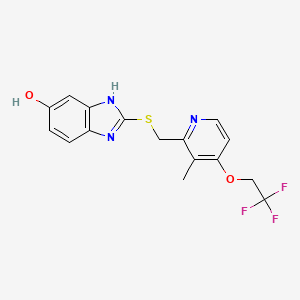

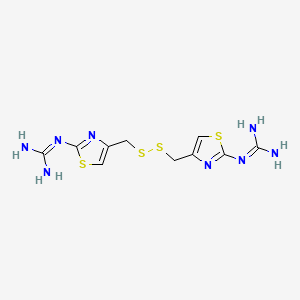
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)
